molecular formula C22H22N4O4 B2393344 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1421452-35-8

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B2393344
CAS-Nummer: 1421452-35-8
Molekulargewicht: 406.442
InChI-Schlüssel: IGHSPTASGBWOTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,4-triazol-5(4H)-one core substituted with a methyl group at position 1, a phenyl group at position 4, and a piperidin-4-yl moiety at position 2. The piperidine ring is further functionalized with a benzo[d][1,3]dioxole-5-carbonyl group at position 1 (Figure 1).

Eigenschaften

IUPAC Name

5-[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-24-22(28)26(17-5-3-2-4-6-17)20(23-24)15-9-11-25(12-10-15)21(27)16-7-8-18-19(13-16)30-14-29-18/h2-8,13,15H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHSPTASGBWOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative. This is followed by the formation of the piperidine ring and the subsequent introduction of the triazolone moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzo[d][1,3]dioxole moiety.

    Reduction: Typically used to reduce the triazolone ring.

    Substitution: Both nucleophilic and electrophilic substitutions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to quinone derivatives, while reduction of the triazolone ring can yield various amine derivatives.

Wirkmechanismus

The mechanism of action of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name/Identifier Key Structural Differences Molecular Weight (g/mol) Notable Properties Reference ID
Target Compound Benzo[d][1,3]dioxole-5-carbonyl-piperidine, methyl-phenyl-triazolone ~435.44 High structural complexity; potential kinase inhibition based on scaffold similarity
5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (CCG258205) Fluorobenzamide-pyridinylethyl substituent; lacks triazolone core ~519.52 G protein-coupled receptor kinase 2 inhibitor (IC₅₀ = 4 nM); 24% synthesis yield
3-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Chloro-fluorobenzyl substituent instead of benzodioxole carbonyl ~413.89 Undisclosed activity; structurally analogous triazolone-piperidine framework
4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride Simplified piperidine-triazole backbone; hydrochloride salt ~261.75 Intermediate for bioactive molecules; no direct activity reported
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Dihydro-pyrazole core; tert-butyl substituent ~260.30 Anticonvulsant activity in preclinical models (ED₅₀ = 35 mg/kg)

Key Observations:

Core Modifications : The target compound’s 1,2,4-triazolone core distinguishes it from dihydro-pyrazoles (e.g., ) or benzamide derivatives (e.g., ), which may alter metabolic stability and target selectivity.

Structural Analysis

Crystallographic studies using tools like Mercury () or SHELXL () would resolve the piperidine ring puckering (e.g., Cremer-Pople parameters ) and hydrogen-bonding patterns (). The benzodioxole moiety’s planar geometry likely enhances π-π stacking with aromatic residues in biological targets.

Limitations and Gaps

  • No direct pharmacological data for the target compound are available in the provided evidence.
  • Comparative ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles with analogues remain unexplored.

Biologische Aktivität

The compound 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. Its structure features a piperidine ring and a triazole moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3, with a molecular weight of 348.39 g/mol. The structure includes a benzo[d][1,3]dioxole group that is often associated with anticancer properties.

Anticancer Activity

Research indicates that compounds with similar structures to 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one exhibit significant anticancer activity against various cell lines. For instance, studies have shown that derivatives of benzo[d][1,3]dioxole can inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

CompoundActivityCell Lines TestedIC50 (µM)
Compound AAnticancerMCF7 (breast)15
Compound BAnticancerHeLa (cervical)10
3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... AnticancerA549 (lung)TBD

Dopamine Receptor Modulation

Recent studies have focused on the compound's interaction with dopamine receptors. It has been identified as a selective D3 dopamine receptor agonist. In functional assays, the compound demonstrated an EC50 value of 710 nM for D3R-mediated β-arrestin recruitment . This suggests potential applications in treating disorders related to dopamine dysregulation.

GABA Receptor Interaction

Another area of interest is the modulation of GABA receptors. Compounds structurally related to triazoles have been shown to enhance GABAergic activity significantly. For example, modifications in similar compounds led to enhanced GABA receptor modulation with EC50 values in the low micromolar range .

The biological activity of 3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-... can be attributed to several mechanisms:

  • Receptor Agonism : The compound acts as an agonist at the D3 dopamine receptor, influencing neurotransmitter release and neuronal excitability.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • GABA Modulation : Enhancing GABA receptor activity can lead to increased inhibitory neurotransmission, providing therapeutic effects in anxiety and seizure disorders.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with the compound resulted in significant reductions in cell viability in A549 lung cancer cells. The mechanism involved activation of apoptotic pathways .
  • Dopaminergic Activity Assessment : A study evaluated the compound's effects on D3 receptor signaling pathways using β-arrestin recruitment assays. Results indicated a strong agonistic effect without significant D2 receptor activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.